Direct Binding Affinity of MLAF50 to REV1 UBM2 Measured by Surface Plasmon Resonance
MLAF50 directly binds to the REV1 UBM2 domain with a dissociation constant (Kd) of 37 μM, as measured by surface plasmon resonance (SPR) assays. In contrast, the native ligand ubiquitin interacts with REV1 UBM2 with binding parameters determined via NMR titration and X-ray crystallography, though SPR-derived Kd values for the ubiquitin-UBM2 interaction are not reported in the same study. In parallel, structurally related REV1 inhibitors include JH-RE-06 (targeting REV1-REV7 interface) with a Kd of 0.42 μM (ITC) and PAP analog 1 (targeting REV1-RIR interface) with a Kd of 21 μM (MST) [1].
| Evidence Dimension | Binding affinity (Kd) to respective REV1 domain targets |
|---|---|
| Target Compound Data | Kd = 37 μM (SPR) |
| Comparator Or Baseline | JH-RE-06: Kd = 0.42 μM (ITC, REV1-REV7 interface); PAP analog 1: Kd = 21 μM (MST, REV1-RIR interface) |
| Quantified Difference | MLAF50 binding is weaker than JH-RE-06 (88-fold higher Kd) but within a comparable range to PAP analog 1 (1.8-fold higher Kd); direct ubiquitin binding Kd not reported |
| Conditions | MLAF50: SPR assay with immobilized REV1 UBM2; JH-RE-06: isothermal titration calorimetry; PAP analog 1: microscale thermophoresis |
Why This Matters
Selecting MLAF50 enables exclusive interrogation of the UBM2-ubiquitin interface, whereas JH-RE-06 or PAP analog 1 would target entirely different REV1 scaffolding functions, preventing direct comparison of mechanism-specific phenotypic outcomes.
- [1] Vanarotti M, et al. Structures of REV1 UBM2 Domain Complex with Ubiquitin and with a Small-Molecule that Inhibits the REV1 UBM2-Ubiquitin Interaction. J Mol Biol. 2018 Aug 17;430(17):2857-2872. View Source
